molecular formula C12H13ClO4S B1599163 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one CAS No. 32083-35-5

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one

Cat. No. B1599163
CAS RN: 32083-35-5
M. Wt: 288.75 g/mol
InChI Key: KKJFBPCKVYIRGR-UHFFFAOYSA-N
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Description

The compound “3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one” appears to be a complex organic molecule. It likely contains a sulfonyl group attached to a 4-chlorophenyl group, an ethoxy group, and a but-3-en-2-one group1. However, without more specific information or context, it’s difficult to provide a detailed description of this compound.



Chemical Reactions Analysis

Mechanism


Scientific Research Applications

Sulfonation and Sulfation Chemistry

Research has explored the reactions of chlorophenols, including derivatives similar to 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one, with concentrated aqueous sulfuric acid and sulfur trioxide. These studies contribute to understanding the sulfonation and sulfation chemistry of chlorophenols, which is crucial for synthesizing various sulfonyl derivatives with potential applications in diverse areas, including pharmaceuticals and materials science (Wit & Cerfontain, 2010).

Polymer Science

The synthesis of sulfonated polythiophene derivatives, such as poly[(3-thienyl)ethoxybutanesulfonate], demonstrates the application of sulfonyl and ethoxy components in creating water-soluble conducting polymers. These polymers exhibit potential for use in various electronic and optoelectronic devices due to their water solubility, stability, and conducting properties (Tran‐van, Carrier, & Chevrot, 2004).

Catalysis

Studies on catalytic oxygen atom transfer with oxorhenium(V) oxazoline complexes highlight the relevance of sulfonyl compounds in catalysis. Such research provides insights into the mechanisms of oxygen transfer reactions, which are critical for developing new catalysts for industrial applications, including the synthesis of environmentally friendly chemicals (Arias, Newlands, & Abu‐Omar, 2001).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)sulfonyl-4-ethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c1-3-17-8-12(9(2)14)18(15,16)11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJFBPCKVYIRGR-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C)/S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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